molecular formula C8H10F6S2 B15162547 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- CAS No. 145327-77-1

1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro-

Cat. No.: B15162547
CAS No.: 145327-77-1
M. Wt: 284.3 g/mol
InChI Key: BTSVADGGHXXSGY-UHFFFAOYSA-N
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Description

1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is a fluorinated organic compound with unique chemical properties. The presence of multiple fluorine atoms and ethylthio groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- typically involves the reaction of 1-butene with ethylthiol and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of ethylthio and fluorine groups to the butene backbone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.

    Substitution: Halogenation and other substitution reactions can replace the ethylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethylthio groups can interact with sulfur-containing biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Butene, 3-methyl-: Another fluorinated butene derivative with different substituents.

    1,1-Bis(ethylthio)-1-butene-3-one: A structurally similar compound with a ketone group.

Uniqueness

1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is unique due to the combination of multiple fluorine atoms and ethylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

CAS No.

145327-77-1

Molecular Formula

C8H10F6S2

Molecular Weight

284.3 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)-2,3,3,4,4,4-hexafluorobut-1-ene

InChI

InChI=1S/C8H10F6S2/c1-3-15-6(16-4-2)5(9)7(10,11)8(12,13)14/h3-4H2,1-2H3

InChI Key

BTSVADGGHXXSGY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C(C(F)(F)F)(F)F)F)SCC

Origin of Product

United States

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